molecular formula C13H16N2O4 B3222932 ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate CAS No. 121641-88-1

ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate

Cat. No.: B3222932
CAS No.: 121641-88-1
M. Wt: 264.28 g/mol
InChI Key: LBMMJKIZPDLDIW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate is a substituted indole derivative characterized by an amino group at position 2, methoxy groups at positions 5 and 6, and an ethyl ester at position 2. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to tryptophan and serotonin, enabling diverse biological interactions. Key properties include:

  • Molecular Formula: C₁₃H₁₆N₂O₄
  • Functional Groups: Amino (-NH₂), methoxy (-OCH₃), and ethyl ester (-COOEt).
  • Potential Applications: Antiparasitic, anticancer, or neurotransmitter modulation, inferred from structurally related compounds .

Properties

IUPAC Name

ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-4-19-13(16)11-7-5-9(17-2)10(18-3)6-8(7)15-12(11)14/h5-6,15H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMJKIZPDLDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC(=C(C=C21)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate typically involves the reaction of 5,6-dimethoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active indole moiety. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate Indole 280.30 2-NH₂, 5,6-OCH₃, 3-COOEt 2.8
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate Indole 251.25 2-COOCH₃, 5,6-OCH₃ 1.9
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Indole 280.32 6-NH₂, 2-C₆H₅, 3-COOEt 3.2
Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate Thiophene 267.36 2-NH₂, 3-COOEt, saturated ring 2.5

Table 2: Spectroscopic and Electronic Properties

Compound IR C=O Stretch (cm⁻¹) HOMO-LUMO Gap (eV) Key Bioactivity
This compound 1715 (est.) ~4.5 (est.) Antiparasitic (inferred)
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate 1720 4.82 N/A (Theoretical study)
2-(Methylthio)-1H-benzimidazole-5-carboxamide N/A N/A IC₅₀ = 0.010 µM (antiparasitic)

Key Findings and Implications

  • Substituent Positioning: Methoxy groups at 5,6 (indole) vs.
  • Core Heterocycle : Indole derivatives exhibit stronger π-π stacking than thiophenes, enhancing receptor affinity.
  • Ester Group : Ethyl esters improve lipophilicity and membrane permeability compared to methyl esters .
  • Biological Relevance : Benzimidazole derivatives outperform indoles in antiparasitic activity, suggesting core structure dictates target specificity .

Biological Activity

Ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Indole derivatives are recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound belongs to this class and has shown promise in various studies.

2. Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O4\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{4}

This structure features two methoxy groups at positions 5 and 6 of the indole ring, which are crucial for its biological activity.

3.1 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have demonstrated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may exert similar effects due to its structural analogies with known anticancer agents .

3.2 Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. A study on related indole derivatives revealed their ability to inhibit the enzyme 5-lipoxygenase (5-LO), which plays a critical role in inflammatory processes. This compound's structural features suggest it may also act as a potent inhibitor of this enzyme .

3.3 Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of bacterial strains. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this indole derivative could be effective in treating infections .

The mechanisms through which this compound exerts its effects involve:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes like 5-lipoxygenase, the compound can reduce the synthesis of pro-inflammatory mediators.
  • Induction of Apoptosis : Similar indoles have been shown to activate apoptotic pathways in cancer cells by modulating various signaling cascades.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effect
Anticancer Inhibition of cancer cell proliferation
Anti-inflammatory Inhibition of 5-lipoxygenase activity
Antimicrobial Activity against E. coli and S. aureus

6. Conclusion

This compound exhibits a range of biological activities that warrant further investigation. Its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial compound highlights its significance in medicinal chemistry. Continued research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization of indole scaffolds. A common approach includes:

Indole Core Formation : Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.

Amino Group Introduction : Selective nitration followed by reduction (e.g., using Pd/C and hydrogen gas) to install the amino group at the 2-position .

Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbidimide) to form the ethyl ester .
Optimization Tips :

  • Use DMF as a solvent for improved solubility of intermediates.
  • Monitor reaction progress via TLC with ethyl acetate/hexane (1:1) as the mobile phase.

Q. How is the compound characterized, and what analytical discrepancies should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and methoxy singlets (δ ~3.8 ppm for OCH₃ groups) .
  • Mass Spectrometry : Expect [M+H]⁺ at m/z 279.1 (C₁₂H₁₅N₂O₄⁺).
  • Melting Point : Reported values range between 176–178°C for structurally related ethyl 5,6-dimethoxyindole-2-carboxylate .
    Discrepancies : Variations in melting points (±2°C) may arise due to polymorphic forms or residual solvents. Always cross-validate with elemental analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Conflicting bioactivity data (e.g., antimicrobial vs. inactive results) often stem from:

  • Assay Conditions : Differences in microbial strains, solvent (DMSO vs. aqueous buffer), or concentration ranges.
  • Structural Analogues : Compare activities with derivatives like ethyl 6-bromo-5-methoxyindole-3-carboxylate, where bromine substitution enhances potency .
    Resolution Strategy :

Replicate assays under standardized conditions (e.g., CLSI guidelines).

Perform SAR (structure-activity relationship) studies by modifying the methoxy or amino groups.

Q. What strategies improve yield in transition metal-catalyzed functionalization of this indole derivative?

Methodological Answer:

  • Catalyst Selection : AgSbF₆ (silver hexafluoroantimonate) enhances cycloisomerization yields (e.g., 73% for pyrroloquinoline synthesis) by stabilizing reactive intermediates .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction rates at 110°C.

  • Table: Yield Comparison Under Varied Conditions

    CatalystSolventTemp (°C)Yield (%)
    AgSbF₆DMSO11073
    CuIDMF10045
    NoneToluene80<10

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cytochrome P450 enzymes).
  • ADMET Prediction : Tools like SwissADME assess logP (target ~2.5 for optimal bioavailability) and solubility.
  • Case Study : Methoxy groups at 5,6-positions increase metabolic stability compared to hydroxylated analogues .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how should researchers address this?

Methodological Answer: Variations arise from:

  • Tautomerism : The 1H-indole ring can exhibit keto-enol tautomerism, shifting NH proton signals.
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alters chemical shifts (e.g., ester COOEt shifts by 0.1–0.3 ppm).
    Resolution :
  • Record spectra in multiple solvents.
  • Use 2D NMR (HSQC, HMBC) to confirm assignments .

Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

Methodological Answer:

  • Storage : Keep at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 2-amino-5,6-dimethoxy-1H-indole-3-carboxylate

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